molecular formula C14H12N2O2 B2624541 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one CAS No. 477870-20-5

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No.: B2624541
CAS No.: 477870-20-5
M. Wt: 240.262
InChI Key: MWHXZGXZDHNUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is a heterocyclic compound that features a quinazolinone core structure with a hydroxyphenyl substituent

Mechanism of Action

Target of Action

The primary target of this compound is HPPD (4-hydroxyphenylpyruvate dioxygenase) . HPPD is an enzyme involved in the catabolism of tyrosine and phenylalanine. Its role is crucial in the biosynthesis of aromatic amino acids and the production of essential compounds like melanin and neurotransmitters .

Mode of Action

When “2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one” interacts with HPPD, it inhibits the enzyme’s activity. This inhibition disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to a decrease in downstream metabolites. Consequently, this interference affects the synthesis of melanin and other essential compounds .

Biochemical Pathways

The affected pathways include the tyrosine catabolic pathway and the biosynthesis of melanin. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, impacting downstream reactions. Melanin production is particularly affected, which has implications for skin pigmentation and protection against UV radiation .

Pharmacokinetics

The compound’s pharmacokinetics impact its bioavailability, efficacy, and tissue distribution.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability, absorption, and metabolism. Understanding these factors is crucial for optimizing therapeutic outcomes.

Remember, “this compound” holds promise in cancer research and melanin-related conditions. Its intricate mechanism of action underscores its potential therapeutic applications. 🌈🔬

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of anthranilic acid with 4-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinones.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Tetrahydroquinazolinones.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXZGXZDHNUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.